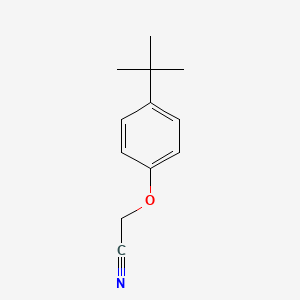

(4-tert-ブチルフェノキシ)アセトニトリル

概要

説明

“(4-Tert-butyl-phenoxy)acetonitrile” is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of “(4-Tert-butyl-phenoxy)acetonitrile” consists of a tert-butyl group attached to a phenyl ring, which is connected to an acetonitrile group through an oxygen atom . The InChI representation of the molecule is InChI=1S/C12H15NO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,9H2,1-3H3 .

Physical And Chemical Properties Analysis

“(4-Tert-butyl-phenoxy)acetonitrile” has a molecular weight of 189.25 g/mol . It has a XLogP3-AA value of 3.4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . It has three rotatable bonds . Its exact mass and monoisotopic mass are 189.115364102 g/mol . Its topological polar surface area is 33 Ų . It has 14 heavy atoms .

科学的研究の応用

有機合成

“(4-tert-ブチルフェノキシ)アセトニトリル”は、有機合成において重要な中間体として使用されます . これは一般的な有機溶媒として使用され、その広範な使用により、さまざまな重要な化合物の合成のための新しい方法が開発されてきました .

電気化学的変換

アセトニトリルを含む電気化学的変換の分野では、その優れた導電性と環境に優しい特性により、強力なツールとなっています . これは、窒素含有化合物またはニトリル含有化合物を得るために使用されます .

アルキンとアルケンのカスケードラジカル環化

アセトニトリルは、アルキンとアルケンのカスケードラジカル環化に使用されます . これは、ニトリル含有生成物を提供する別の方法です .

非線形光学吸収

“(4-tert-ブチルフェノキシ)フタロシアニン”異性体は、その非線形光学特性について合成および特徴付けられています . フタロシアニン異性体の2次非線形光学特性は、Zスキャン技術を使用して調査されました .

光起電力エネルギー変換

“(4-tert-ブチルフェノキシ)フタロシアニン”がその種類であるフタロシアニンは、光起電力エネルギー変換に使用されてきました . これは、そのp-共役系非局在化電子のネットワークによるものです .

光線力学療法

作用機序

Target of Action

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It is known that the compound is involved in reactions at the benzylic position . These reactions typically involve free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The compound’s involvement in reactions at the benzylic position suggests that it may influence pathways related to free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution in the body.

Result of Action

Given its use in proteomics research , it may influence protein structure or function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Tert-butyl-phenoxy)acetonitrile. For instance, the compound is a liquid at room temperature , suggesting that temperature may influence its physical state and potentially its biological activity.

Safety and Hazards

Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors of “(4-Tert-butyl-phenoxy)acetonitrile”. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured. All sources of ignition should be removed. Personnel should be evacuated to safe areas in case of a spill or leak .

生化学分析

Biochemical Properties

(4-Tert-butyl-phenoxy)acetonitrile plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the binding of (4-Tert-butyl-phenoxy)acetonitrile to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of (4-Tert-butyl-phenoxy)acetonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, (4-Tert-butyl-phenoxy)acetonitrile has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, (4-Tert-butyl-phenoxy)acetonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For example, (4-Tert-butyl-phenoxy)acetonitrile can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of (4-Tert-butyl-phenoxy)acetonitrile can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that (4-Tert-butyl-phenoxy)acetonitrile is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to (4-Tert-butyl-phenoxy)acetonitrile has been associated with changes in cellular function, such as altered cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of (4-Tert-butyl-phenoxy)acetonitrile vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of (4-Tert-butyl-phenoxy)acetonitrile have been shown to cause liver toxicity in animal models, characterized by elevated liver enzymes and histopathological changes .

Metabolic Pathways

(4-Tert-butyl-phenoxy)acetonitrile is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These pathways often involve the oxidation of (4-Tert-butyl-phenoxy)acetonitrile to form various metabolites. The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, (4-Tert-butyl-phenoxy)acetonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, (4-Tert-butyl-phenoxy)acetonitrile can accumulate in specific tissues, depending on its affinity for certain biomolecules .

Subcellular Localization

The subcellular localization of (4-Tert-butyl-phenoxy)acetonitrile can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, (4-Tert-butyl-phenoxy)acetonitrile may localize to the mitochondria, where it can affect mitochondrial function and energy production .

特性

IUPAC Name |

2-(4-tert-butylphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVAATCQZHQGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505395 | |

| Record name | (4-tert-Butylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50635-24-0 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50635-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-tert-Butylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

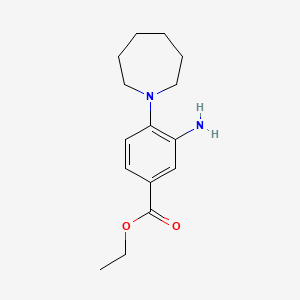

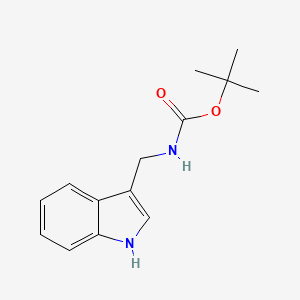

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1314074.png)

![3-Nitrothieno[3,2-b]pyridine](/img/structure/B1314083.png)